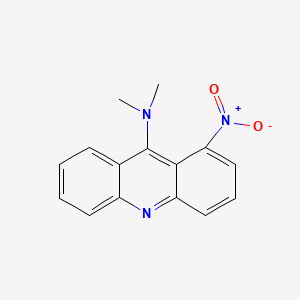

1-Nitro-9-(dimethylamino)acridine

描述

Historical Context of Acridine (B1665455) Derivatives in Chemical and Biological Research

Acridine, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in 1870. nih.govwikipedia.org Its derivatives soon found applications as dyes and pigments in the late 19th century. rsc.org The early 20th century marked a significant turning point with the discovery of the biological properties of acridines. In 1912, Paul Ehrlich and his colleague L. Benda proposed the use of acridines as antimicrobial agents, leading to their first clinical application in 1917. oup.com

The planar structure of the acridine molecule is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. benthamdirect.comresearchgate.net This mechanism of action underpins many of its therapeutic effects. During World War II, the acridine derivative mepacrine (quinacrine) was widely used as an antimalarial drug. nih.gov Other derivatives, like proflavine (B1679165) and acriflavine, were employed as antibacterial agents. ceon.rs

The research landscape for acridine derivatives has since expanded to encompass a wide range of biological activities, including:

Anticancer rsc.orgbenthamdirect.com

Antiviral rsc.org

Antiparasitic rsc.org

Anti-inflammatory rsc.org

Fungicidal rsc.org

Inhibition of enzymes like acetylcholinesterase rsc.orgnih.gov

The synthesis of acridine and its derivatives has also evolved, with methods like the Bernthsen synthesis, which involves the condensation of diphenylamine (B1679370) with a carboxylic acid, being a foundational technique. nih.govpharmaguideline.com The versatility of the acridine scaffold allows for the introduction of various substituents, leading to a vast library of compounds with diverse chemical and biological properties. nih.govrsc.org

Significance of Nitrated Acridines in Contemporary Chemical Biology

The introduction of a nitro group onto the acridine ring system has proven to be a pivotal modification, often enhancing the biological activity of the parent compound. capes.gov.br Nitrated acridines have demonstrated significant potential, particularly in the realm of oncology. For instance, the presence of a nitro group can lead to compounds with hypoxia-selective cytotoxicity, a desirable characteristic for targeting solid tumors. researchgate.net

One of the most well-known nitroacridine (B3051088) derivatives is nitracrine (B1678954) (Ledakrin), which has been used clinically as an antineoplastic agent. capes.gov.brresearchgate.net Research has shown that the position of the nitro group is crucial for activity; its absence or relocation on the acridine ring can diminish the compound's efficacy. nih.gov

The biological mechanism of many nitrated acridines is linked to their ability to act as DNA intercalators and topoisomerase inhibitors. oup.comresearchgate.net Topoisomerases are enzymes that play a critical role in DNA replication and transcription, making them a key target for anticancer drugs. oup.com The steric and electronic effects of the nitro group can influence how these molecules interact with their biological targets. capes.gov.br

Furthermore, nitrated compounds are not limited to anticancer applications. For example, derivatives of 5-nitrofuran are known for their antibacterial properties. nih.gov The study of nitro-containing compounds continues to be an active area of research, with ongoing efforts to understand their metabolism and identify new therapeutic applications. nih.gov

Overview of Key Research Trajectories for 1-Nitro-9-(dimethylamino)acridine and Related Acridines

Research into this compound and its analogs has followed several key trajectories, primarily focusing on their potential as therapeutic agents and fluorescent probes.

Anticancer Research: A significant body of research has explored the antitumor properties of 1-nitro-9-aminoacridine (B1201617) derivatives. Studies have investigated the structure-activity relationships of these compounds, examining how modifications to the substituent at the 9-position influence their anticancer effects. researchgate.netnih.gov For example, research on compounds like 1-nitro-9-(diethylaminopropylamino)-acridine has provided insights into their chronic action and effects on biological systems. nih.gov The ability of these compounds to bind to DNA is a central aspect of their anticancer activity. researchgate.net

Fluorescent Properties and Applications: Acridine derivatives are known for their fluorescent properties, making them valuable tools in biological research. sioc-journal.cnresearchgate.net Acridine orange, a well-known derivative, is used as a fluorescent stain for nucleic acids to determine the cell cycle. wikipedia.orgwikipedia.org The fluorescence of acridine compounds is often sensitive to the surrounding environment, such as pH and polarity, which allows for their use as probes. acs.org Research has explored the synthesis of new acridine-based fluorescent probes for various applications, including the detection of nitric oxide. nih.gov The introduction of a nitro group can modulate the fluorescent properties of the acridine core. nih.gov

Enzyme Inhibition: Beyond their direct interaction with DNA, acridine derivatives have been investigated as inhibitors of various enzymes. rsc.orgfrontiersin.org For example, 9-aminoacridine (B1665356) derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.govnih.gov The development of acridine-based compounds that can target specific enzymes continues to be an active area of research. frontiersin.org

Synthesis and Derivatization: The development of efficient synthetic methods for creating new acridine derivatives remains a crucial research focus. pharmaguideline.comsioc-journal.cn Researchers are continually exploring new ways to modify the acridine scaffold to generate novel compounds with improved biological activity and selectivity. rsc.orgbenthamdirect.com This includes the synthesis of derivatives with various substituents at different positions on the acridine ring. nih.gov

Structure

3D Structure

属性

CAS 编号 |

24399-89-1 |

|---|---|

分子式 |

C15H13N3O2 |

分子量 |

267.28 g/mol |

IUPAC 名称 |

N,N-dimethyl-1-nitroacridin-9-amine |

InChI |

InChI=1S/C15H13N3O2/c1-17(2)15-10-6-3-4-7-11(10)16-12-8-5-9-13(14(12)15)18(19)20/h3-9H,1-2H3 |

InChI 键 |

YANLHQUXQQOLPT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

规范 SMILES |

CN(C)C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

其他CAS编号 |

24399-89-1 |

相关CAS编号 |

28743-45-5 (mono-hydrochloride) 63944-10-5 (di-hydrochloride) |

同义词 |

1-nitro-9-(dimethylamino)acridine 1-nitro-9-(dimethylamino)acridine dihydrochloride 1-nitro-9-(dimethylamino)acridine monohydrochloride C 702 C-702 |

产品来源 |

United States |

Synthetic Methodologies for 1 Nitro 9 Dimethylamino Acridine and Its Analogues

Classical Synthetic Routes to the Acridine (B1665455) Scaffold

The construction of the fundamental tricyclic acridine framework is a critical first step in the synthesis of its derivatives. ptfarm.plthieme-connect.com Two of the most historically significant and widely employed methods are the Bernthsen and Ullmann syntheses. ptfarm.plpharmaguideline.com

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid, or its anhydride (B1165640), in the presence of a Lewis acid catalyst, typically zinc chloride. pharmaguideline.comyoutube.comwikipedia.org This reaction requires high temperatures, often between 200-270°C, and prolonged reaction times, sometimes up to 24 hours, to yield the 9-substituted acridine. youtube.comwikipedia.org The mechanism proceeds through the generation of an acyl chloride, which then acylates the diarylamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the acridine ring system. youtube.com While effective, the harsh conditions and often poor yields have led to modifications, such as the use of polyphosphoric acid, which allows for lower reaction temperatures, albeit sometimes with reduced yields. wikipedia.org

The Ullmann condensation provides another versatile route to the acridine scaffold. ptfarm.plscribd.com A common variant involves the reaction of an aniline (B41778) with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.com This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to produce a 9-chloroacridine (B74977). pharmaguideline.com Subsequent reduction can yield the parent acridine. pharmaguideline.com The Ullmann reaction is a general method for preparing various acridine derivatives and is related to the Jourdan-Ullmann reaction. scribd.com It is a fundamental tool in modern organic synthesis for forming aryl-aryl bonds, traditionally using copper catalysis. wikipedia.org

Regioselective Nitration Strategies in Acridine Synthesis

Introducing a nitro group at a specific position on the acridine ring presents a significant challenge due to the multiple available sites for electrophilic substitution. evitachem.comthieme-connect.com Direct nitration of the unsubstituted acridine ring with reagents like nitric acid and sulfuric acid is often not highly regioselective and can lead to a mixture of products. evitachem.comthieme-connect.com The electronic properties of the acridine system typically direct electrophilic attack to the 2- or 7-positions. pharmaguideline.com

To achieve the desired 1-nitro substitution, a common and effective strategy involves the nitration of an acridone (B373769) precursor. nih.gov Acridone, with its carbonyl group at position 9, deactivates the adjacent positions and influences the regioselectivity of the nitration. Nitrating 10-(carboxymethyl)-9(10H)-acridone ethyl ester with nitric acid in a mixture of acetic anhydride and acetic acid can quantitatively yield the 2-nitro derivative. nih.gov This strategy highlights the importance of precursor selection in directing the outcome of electrophilic aromatic substitution.

Another approach to control regioselectivity is to have an electron-donating group already present on the ring. thieme-connect.com For instance, a methoxy (B1213986) group at the 2-position can direct nitration to the 1-position with high yield. thieme-connect.com The development of milder and more selective nitrating conditions, such as using dilute nitric acid in aqueous sodium dodecylsulfate, is an area of ongoing research aiming to improve yields and reduce the formation of unwanted byproducts. rsc.orgnih.govfrontiersin.org The choice of solvent can also dramatically influence the outcome; nitration of a protected tryptophan derivative in acetic anhydride favors the 2-nitro product, while using trifluoroacetic acid directs nitration to the 6-position. nih.gov This demonstrates that achieving regioselectivity is a nuanced process dependent on substrate, reagents, and reaction conditions. nih.govnih.gov

Introduction of the Dimethylamino Substituent: Reaction Mechanisms and Yield Optimization

The reaction involves treating 1-nitro-9-chloroacridine with dimethylamine (B145610). evitachem.com The lone pair of electrons on the nitrogen of dimethylamine attacks the electron-deficient C9 carbon of the acridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the system and yields the final product, 1-nitro-9-(dimethylamino)acridine.

Yield optimization for this type of reaction is dependent on several factors. The choice of solvent, temperature, and reaction time are critical parameters. For similar reactions involving the synthesis of 9-aminoacridine (B1665356) derivatives, higher yields have been reported when using a one-pot synthesis where a 9-chloroacridine is first converted to a 9-alkoxy intermediate before reacting with the amine. nih.gov This approach can be more efficient than the direct reaction between 9-chloroacridine and an amine in a basic environment. nih.gov Microwave-assisted synthesis has also emerged as a method to decrease reaction times and improve yields for acridine derivatives. youtube.comrsc.org

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diphenylamine (B1679370) & Carboxylic Acid | Zinc Chloride | 200-270 °C, 24h | 9-Substituted Acridine | Variable, often poor | wikipedia.org |

| 9-Chloroacridine | Amino Acid | Alkoxide/Alcohol, Reflux | 9-Acridinyl Amino Acid Derivative | Higher than direct reaction | nih.gov |

| 3-{[3-(pyrrolidin-1-yl)propanoyl]amino}-9-chloroacridine | Various Amines | DMF, 100 °C, 2h | 3,9-Disubstituted Acridines | Moderate | nih.gov |

| 9-Azidoacridine & Propargyl Valproate | Sodium Ascorbate, Copper (II) Sulfate | THF, 60 °C | 1-(1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl valproate | 46% | nih.gov |

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

Advanced purification is typically achieved using chromatographic techniques. Column chromatography is a standard method for separating the desired product from unreacted starting materials, byproducts, and isomeric impurities. nih.govucsf.eduresearchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent system) is optimized to achieve effective separation. nih.gov Following chromatography, recrystallization from a suitable solvent or solvent mixture, such as chloroform, is often employed to obtain the final compound in high purity as a crystalline solid. chemicalbook.com

Spectroscopic characterization provides definitive structural confirmation. A combination of techniques is used to elucidate the molecular structure. nih.govresearchgate.netipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural analysis. nih.govresearchgate.netnih.gov ¹H NMR provides information on the number and environment of protons, including the characteristic signals for the aromatic protons on the acridine core and the methyl protons of the dimethylamino group. chemicalbook.comnih.gov ¹³C NMR reveals the number of unique carbon atoms in the molecule, confirming the presence of the acridine backbone and the substituents. nih.govresearchgate.net Advanced 2D NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its molecular formula (C₁₅H₁₃N₃O₂ for the free base). evitachem.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and C-N bonds would be expected in the IR spectrum of this compound. nih.gov

| Technique | Compound Type | Observed Features | Reference |

|---|---|---|---|

| ¹H NMR | Acridine, 9-chloro-2-ethoxy-6-nitro- | Aromatic protons observed in the range δ 7.5-9.2 ppm. | chemicalbook.com |

| ¹³C NMR | Phenyl acridine-9-carboxylates | Chemical shifts are influenced by substituents and solvent properties. | nih.gov |

| Mass Spec (MS) | 9-Acridinyl Amino Acid Derivatives | Used to determine accurate mass and confirm molecular formula. | nih.gov |

| FT-IR | Acridinyl-1,2,3-triazole Derivatives | Shows characteristic bands for C=O (e.g., 1705 cm⁻¹) and other functional groups. | nih.gov |

Chemical Reactivity and Derivatization of 1 Nitro 9 Dimethylamino Acridine

Electrophilic Aromatic Substitution Reactions on the Acridine (B1665455) Core

The acridine ring system, being a nitrogen-containing heterocycle, exhibits a generally lower reactivity towards electrophilic aromatic substitution compared to its carbocyclic analogue, anthracene. The nitrogen atom exerts an electron-withdrawing inductive effect, deactivating the ring system to attack by electrophiles. wikipedia.org This deactivation is further intensified in 1-Nitro-9-(dimethylamino)acridine by the presence of the strongly deactivating nitro group.

Electrophilic attack on the protonated form of the acridine, the acridinium (B8443388) cation, is even more disfavored. researchgate.net Given that many electrophilic substitution reactions are performed in strong acids (e.g., nitration with HNO₃/H₂SO₄), the pyridine-like nitrogen of the acridine core is readily protonated, making the ring system highly resistant to further electrophilic assault. wikipedia.org

A potential strategy to enhance the reactivity of the acridine core towards electrophiles is through N-oxidation of the heterocyclic nitrogen. The resulting acridine-N-oxide is more susceptible to electrophilic attack than the parent acridine. wikipedia.org This approach, however, would need to be compatible with the other functional groups present in the molecule.

Nucleophilic Displacement Reactions at the Acridine C-9 Position

The C-9 position of the acridine nucleus is highly activated towards nucleophilic substitution. This reactivity is a cornerstone of acridine chemistry, allowing for the introduction of a wide variety of substituents. The synthesis of this compound itself likely proceeds via the nucleophilic displacement of a suitable leaving group, such as a chlorine atom, from a 1-nitro-9-chloroacridine precursor by dimethylamine (B145610).

Conversely, the dimethylamino group at the C-9 position can be displaced by other nucleophiles, particularly under acidic conditions where protonation of the exocyclic nitrogen would turn it into a better leaving group. Strong nucleophiles can replace the amino moiety to generate new 9-substituted acridine derivatives.

A more modern approach to functionalizing this position is through nucleophilic aromatic substitution of hydrogen (SNH). nih.gov This method allows for the direct formation of C-C or C-heteroatom bonds at the C-9 position without the need for a pre-installed leaving group, offering a more efficient synthetic route to novel derivatives. nih.gov

The following table summarizes examples of nucleophilic substitution reactions at the C-9 position of the acridine scaffold, illustrating the versatility of this position for chemical modification.

| Precursor | Nucleophile | Product | Reaction Type |

| 9-Chloroacridine (B74977) | Sodium azide (B81097) (NaN₃) | 9-Azidoacridine | SNAr nih.gov |

| Acridine | Dialkyl phosphites | 9-Phosphorylacridine | SNH nih.gov |

| 1-Nitro-9-chloroacridine | Dimethylamine | This compound | SNAr |

This interactive table summarizes key nucleophilic substitution reactions on the acridine C-9 position.

Reactivity and Functionalization of the Nitro Group

The aromatic nitro group at the C-1 position is a versatile functional handle that can undergo several important transformations, most notably reduction to an amino group. The resulting 1-amino-9-(dimethylamino)acridine derivative possesses a different electronic and steric profile, which can significantly alter its chemical and biological properties. The reduction of the nitro group is a critical step in the metabolic activation of some nitroaromatic compounds. nih.gov

A variety of reducing agents can be employed to selectively reduce the nitro group without affecting other functional groups in the molecule. The choice of reagent depends on the desired selectivity and reaction conditions. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is a common method, though care must be taken to avoid hydrogenolysis of other sensitive groups. Chemical reducing agents, such as metals in acidic media or metal salts, offer milder alternatives. commonorganicchemistry.com

The biological activity of some 1-nitroacridine derivatives has been linked to the reactivity of the nitro group itself. It has been suggested that the 1-nitro derivative can bind covalently to DNA, a reaction that is not observed in the corresponding 2-nitro isomer, highlighting the importance of the nitro group's position and reactivity. nih.gov

Below is a table of common reagents used for the reduction of aromatic nitro groups.

| Reagent | Conditions | Advantages/Disadvantages |

| H₂ / Palladium on Carbon (Pd/C) | Catalytic | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) or Zinc (Zn) | Acidic media (e.g., Acetic Acid) | Mild and can be selective for the nitro group. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic media | Mild reagent, tolerated by many functional groups. wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

This interactive table outlines various methods for the functionalization of the nitro group via reduction.

Structural Modifications and Linker Chemistry at the Dimethylamino Moiety

The dimethylamino group at C-9 provides a key site for structural modification and the introduction of linkers. While the methyl groups themselves are relatively inert, the entire dimethylamino group can be replaced via nucleophilic substitution as discussed in section 3.2. More commonly, derivatives are synthesized not from this compound itself, but from a 9-aminoacridine (B1665356) precursor, allowing for the construction of diverse side chains attached to the 9-amino nitrogen.

These modifications are crucial for developing derivatives with tailored properties. For instance, attaching polyamine side chains, amino acid residues, or other functional moieties can modulate the molecule's solubility, cell permeability, and target-binding affinity. google.com

A common synthetic strategy involves the reaction of a 9-chloroacridine intermediate with a diamine, such as N,N-dimethylpropane-1,3-diamine or N,N-dimethylpentane-1,5-diamine. This introduces a flexible linker between the acridine core and a terminal dimethylamino group, as seen in derivatives like N'-(1-nitroacridin-9-yl)-N,N-dimethylpropane-1,3-diamine. nih.gov

Another synthetic approach is the direct reductive amination of 9-aminoacridine with an appropriate aldehyde. This method allows for the direct attachment of aryl or heteroaryl-methyl groups to the 9-amino nitrogen. google.com These synthetic strategies enable the creation of extensive libraries of 9-aminoacridine derivatives with varied functionalities.

| Precursor Moiety | Reagent/Linker | Resulting Structure/Derivative | Synthetic Strategy |

| 9-Aminoacridine | (Hetero)aromatic aldehyde, NaCNBH₃ | 9-(Alkylamino)acridine with (hetero)aryl substituent | Reductive Amination google.com |

| 9-Chloroacridine | N,N-dimethylpropane-1,3-diamine | 9-((3-(Dimethylamino)propyl)amino)acridine | Nucleophilic Substitution nih.gov |

| 9-Aminoacridine | Fmoc-(L)Lys(Fmoc)-OH, 3-nitro-4-fluorobenzoic acid | 9-Anilinoacridine with amino acid spacer | Solid-Phase Synthesis google.com |

This interactive table presents examples of structural modifications and linker introductions at the 9-amino position of the acridine scaffold.

Molecular and Cellular Mechanistic Investigations of 1 Nitro 9 Dimethylamino Acridine

Enzyme Modulation and Inhibition Studies

Interactions with Other Relevant Enzyme Systems (e.g., Cholinesterases)

The acridine (B1665455) scaffold is a versatile structure that has been the basis for developing inhibitors for various enzyme systems. Notably, numerous compounds featuring an acridine moiety have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.govfrontiersin.org Research into different series of acridine derivatives has revealed that specific substitutions on the acridine ring can confer potent and sometimes selective inhibition of these cholinesterases. nih.govfrontiersin.org For instance, certain 9-heterocyclic amino-N-methyl-9,10-dihydroacridines and 9-phosphorylated acridine derivatives have been identified as effective BChE inhibitors. nih.govfrontiersin.org

These findings highlight the potential of the acridine structure to interact with the active sites of cholinesterases. nih.gov However, while the broader class of acridine derivatives has been a subject of interest in this context, specific enzymatic studies detailing the direct interaction of 1-Nitro-9-(dimethylamino)acridine with cholinesterases or other relevant enzyme systems are not extensively documented in the current scientific literature. Further investigation is required to determine if the specific substitution pattern of this compound confers any significant activity towards these or other enzyme families.

Intracellular Distribution and Localization Studies

The efficacy of a cytotoxic agent is critically dependent on its ability to reach and accumulate within its target cells and subsequently localize to the specific subcellular compartments where it exerts its action.

The cellular uptake of acridine derivatives is often a rapid process, influenced by the physicochemical properties of the specific molecule. beilstein-journals.org For many xenobiotics, entry into the cell can occur via various endocytotic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis. beilstein-journals.org Studies on some acridine compounds have suggested that their lipophilic nature facilitates rapid passage across the cell membrane.

A crucial factor in the net intracellular accumulation of many anticancer drugs is the activity of efflux pumps, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). wikipedia.orgnih.gov P-gp is an ATP-dependent transporter that actively extrudes a wide array of structurally diverse, generally hydrophobic compounds from the cell, thereby reducing their intracellular concentration and cytotoxic effect. wikipedia.orgnih.gov This mechanism is a primary cause of multidrug resistance (MDR) in cancer cells. wikipedia.org P-gp substrates are often lipophilic and may contain nitrogen, characteristics present in many acridine derivatives. nih.gov While direct experimental evidence detailing the specific uptake mechanisms for this compound and its potential interaction with P-glycoprotein is limited, the possibility that it may be a substrate for such efflux pumps warrants consideration, as this is a common feature for many chemotherapeutic agents. youtube.com

Following cellular uptake, the biological activity of this compound is dictated by its localization to specific subcellular organelles. The primary mechanism of action for this class of compounds involves direct interaction with DNA. nih.govevitachem.com Its close analogue, Nitracrine (B1678954), is known to bind to DNA through intercalation and form adducts, which strongly implies that its primary site of action is the cell nucleus. nih.govnih.gov The planar acridine ring allows the molecule to insert between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription. nih.govevitachem.com This nuclear targeting is fundamental to its cytotoxic effects.

The fluorescent properties inherent to the acridine ring system are advantageous for localization studies, enabling researchers to visualize the compound's distribution within the cell using fluorescence microscopy. evitachem.com While the nucleus is the main target, localization in other compartments cannot be ruled out. Studies of other molecules have shown accumulation in acidic vesicles like lysosomes or in mitochondria, which can also contribute to cellular toxicity. nih.gov However, for 1-nitroacridines, the preponderance of evidence points toward the nucleus as the critical subcellular destination.

| Compound Class | Primary Subcellular Target | Evidence | Implied Location |

| 1-Nitroacridines | DNA | DNA intercalation, formation of DNA adducts, inhibition of DNA and RNA synthesis. nih.govnih.gov | Nucleus |

| This compound | DNA | DNA intercalation, Topoisomerase inhibition. evitachem.com | Nucleus |

| Nitracrine (Analogue) | DNA | Formation of DNA-protein crosslinks. nih.gov | Nucleus |

| General Acridines | Cellular Vesicles | Punctate fluorescence observed in cytoplasm for some derivatives. | Lysosomes/Endosomes |

Cellular Pathway Perturbations (in vitro models)

Interaction of this compound with its molecular targets, primarily DNA, triggers a cascade of cellular responses, leading to profound perturbations in key signaling pathways that govern cell survival, proliferation, and death.

A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in malignant cells. This compound and related compounds are potent inducers of apoptosis. nih.govevitachem.com The induction of DNA damage, through mechanisms such as intercalation and the formation of DNA adducts and crosslinks, serves as a primary trigger for the apoptotic cascade. nih.govnih.gov This damage is recognized by the cell's DNA damage response (DDR) machinery.

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This typically occurs through the intrinsic (or mitochondrial) pathway. DNA damage can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as BAX and BAK. These proteins act on the mitochondria, causing the release of cytochrome c into the cytoplasm. youtube.com Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9). nih.gov These initiator caspases then cleave and activate effector caspases (e.g., Caspase-3), which are the ultimate executioners of apoptosis, dismantling the cell in a controlled manner. nih.gov

In addition to inducing apoptosis, 1-nitroacridines can disrupt the normal progression of the cell cycle. nih.gov When cells sustain DNA damage, checkpoints are activated to arrest the cell cycle, providing time for the cell to repair the damage before proceeding to the next phase. nih.gov Studies on the closely related compound Nitracrine have demonstrated that it can cause a delay in the S phase (the phase of DNA synthesis) and induce a transient arrest in the G2/M phase of the cell cycle. nih.gov

The G2 checkpoint prevents cells with damaged DNA from entering mitosis. This arrest is typically mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathways, which, once activated by DNA damage, lead to the inactivation of the Cdc2/Cyclin B complex that is required for mitotic entry. nih.gov The ability to halt cell cycle progression is a critical component of the antitumor activity of 1-nitroacridines, as it prevents the proliferation of cells that have incurred genetic damage. nih.govnih.gov If the damage cannot be successfully repaired during this arrest, the cell is often shunted into an apoptotic pathway.

| Compound | Cell Line | Effect on Cell Cycle |

| Nitracrine | Murine Leukemia L1210 | S phase delay, transient G2/M arrest. nih.gov |

| 1-Nitroacridines (General) | HeLa | Impairment of DNA biosynthesis. nih.gov |

Induction of Oxidative Stress and Cellular Responses

The biological activity of certain nitroacridine (B3051088) compounds has been linked to their ability to induce oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. While the direct and comprehensive mechanistic data for this compound is limited, studies on related nitroacridine derivatives provide insight into this potential aspect of its function.

General studies on nitroacridine compounds have identified the generation of ROS as a contributor to their anti-tumor activities. ontosight.ai The induction of oxidative stress is considered a mechanism that can lead to cellular damage and subsequently trigger programmed cell death, or apoptosis, in cancer cells. evitachem.com The planar structure of the acridine ring allows these molecules to intercalate with DNA, an interaction that, in concert with other mechanisms like topoisomerase inhibition and ROS production, contributes to their cytotoxic effects. evitachem.commdpi.com

For some acridine derivatives, the cytotoxic mechanism is directly tied to the production of ROS. mdpi.com For instance, the antitumor effects of the spiro-acridine compound AMTAC-19 in HCT-116 colorectal carcinoma cells have been associated with increased intracellular ROS levels, which in turn activate signaling pathways leading to apoptosis. mdpi.com Similarly, other research has pointed to the production of ROS as a key event in the photo-rupture of lysosomes loaded with certain acridine derivatives, a method used to target and eliminate multidrug-resistant cancer cells. mdpi.com

The proposed mechanisms for the induction of oxidative stress by nitroacridine derivatives are summarized in the table below.

| Compound/Class | Cell Line/System | Finding on Oxidative Stress | Reference |

| Nitroacridine Derivatives (General) | Various tumor cell lines | Can generate reactive oxygen species (ROS), contributing to anti-tumor activity. | ontosight.ai |

| This compound | Not specified | May induce oxidative stress within cells, contributing to its antitumor effects. | evitachem.com |

| AMTAC-19 (a spiro-acridine) | HCT-116 (colorectal carcinoma) | Increased intracellular ROS levels are associated with the activation of apoptosis. | mdpi.com |

| C-1748 (a 1-nitroacridine derivative) | HCT8 and HT29 (colon carcinoma) | Generation of ROS was not found to be essential for the compound's primary cytotoxic activity. | nih.gov |

| Acridine Derivatives (General) | Multidrug-resistant cancer cells | Production of ROS is utilized in lysosomal photo death to destroy tumor cells. | mdpi.com |

Applications of 1 Nitro 9 Dimethylamino Acridine in Biochemical and Biomedical Research

Development and Utilization as Fluorescent Probes in Biological Systems

The fluorescent properties of acridine (B1665455) derivatives, including 1-Nitro-9-(dimethylamino)acridine, make them powerful tools for visualizing and understanding complex biological processes within living systems. evitachem.comrsc.org

The design of fluorescent probes based on the acridine scaffold is a nuanced process, leveraging the inherent photophysical properties of the acridine ring system and the influence of various substituents. The core principle lies in modulating the electron density and conformational flexibility of the acridine structure to achieve desired fluorescence characteristics, such as high quantum yield, sensitivity to the local microenvironment, and specific targeting capabilities.

Key design principles for fluorescent acridine derivatives include:

Modulation of Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-accepting groups at different positions on the acridine ring can create a push-pull system. This system can lead to significant changes in fluorescence emission based on the polarity of the surrounding environment. For instance, some acridine derivatives exhibit a red-shift in their emission spectra and an increase in fluorescence intensity with increasing solvent polarity. rsc.org

Environmental Sensitivity: The fluorescence of many acridine derivatives is highly sensitive to the local microenvironment, including polarity and viscosity. rsc.org This sensitivity allows them to act as probes for monitoring changes in these parameters within cellular compartments. The rigid structure of the acridine core combined with flexible side chains can be exploited to create probes that report on the viscosity of their surroundings through changes in fluorescence intensity. rsc.org

Targeting Moieties: To direct the fluorescent probe to specific cellular organelles or biomolecules, targeting moieties can be incorporated into the acridine structure. For example, lipophilic groups can facilitate localization to lipid droplets, while specific ligands can target proteins or nucleic acids. rsc.org

pH Sensitivity: The protonation state of the acridine nitrogen atom and any amino substituents can significantly affect the probe's fluorescent properties. This pH dependence can be harnessed to develop probes that report on the pH of acidic organelles like lysosomes. wikipedia.orgnih.gov

The table below summarizes key design considerations and their impact on the properties of fluorescent acridine probes.

| Design Principle | Effect on Probe Properties | Application Example |

| Intramolecular Charge Transfer (ICT) | Environmentally sensitive emission, solvatochromism | Probing cellular polarity |

| Viscosity Sensitivity | Fluorescence intensity changes with viscosity | Measuring micro-viscosity in organelles |

| Targeting Moieties | Specific localization within the cell | Staining of lipid droplets or lysosomes rsc.org |

| pH Sensitivity | Fluorescence properties change with pH | Measuring pH in acidic compartments wikipedia.org |

| Structural Rigidity/Flexibility | Influences quantum yield and sensitivity | Creating "rotor" probes for viscosity |

These design principles allow for the rational development of a wide array of acridine-based fluorescent probes with tailored properties for specific biological investigations.

The ability of this compound and related compounds to permeate cell membranes and exhibit fluorescence makes them valuable for live-cell imaging. evitachem.comaatbio.com These probes enable the real-time visualization of cellular structures and dynamic processes without the need for cell fixation, which can introduce artifacts.

Acridine derivatives are widely used for staining various cellular components. For instance, the well-known acridine derivative, Acridine Orange (AO), can differentially stain DNA and RNA. wikipedia.orgmdpi.com When it binds to double-stranded DNA via intercalation, it emits green fluorescence. aatbio.commdpi.com In contrast, when it associates with single-stranded RNA through electrostatic interactions, it emits red fluorescence. aatbio.commdpi.com This metachromatic property allows for the simultaneous visualization of the nucleus and cytoplasm.

Furthermore, the tendency of some acridine derivatives to accumulate in acidic compartments makes them excellent probes for staining lysosomes and other acidic vesicles. rsc.orgwikipedia.orgaatbio.com This accumulation is driven by the protonation of the acridine ring in the low pH environment of these organelles. wikipedia.org

Specific applications in live-cell imaging include:

Organelle Staining: As mentioned, acridine derivatives can be designed to specifically accumulate in and stain organelles like lipid droplets and lysosomes, allowing for the study of their morphology and dynamics. rsc.org

Monitoring Cellular Polarity: Probes designed with strong intramolecular charge transfer characteristics can be used to map the polarity of different subcellular environments. rsc.org

Dynamic Process Tracking: The real-time nature of live-cell imaging with these probes allows researchers to track dynamic cellular events, such as organelle trafficking and changes in the cellular microenvironment in response to stimuli.

The use of fluorescent acridine derivatives in live-cell imaging provides a powerful window into the intricate workings of the cell, offering insights that are often not obtainable with fixed-cell techniques.

Tools for Investigating DNA Structure and Dynamics

The planar, polycyclic aromatic structure of the acridine ring system is ideally suited for insertion between the base pairs of double-stranded DNA, a process known as intercalation. evitachem.comnih.govgoogle.com This interaction forms the basis for the use of this compound and its analogs as probes for studying the structure and dynamics of DNA.

When an acridine derivative intercalates into the DNA double helix, its photophysical properties are often altered. This can manifest as a significant increase in fluorescence quantum yield, a shift in the emission spectrum, or changes in fluorescence lifetime. These changes provide a sensitive readout for monitoring DNA binding and can be used to quantify the extent of intercalation.

The presence of the 1-nitro group in compounds like this compound is crucial for some of its biological activities. It is believed that after metabolic activation, this group can lead to the formation of covalent cross-links with DNA. nih.gov This cross-linking ability, which is not observed when the nitro group is absent or located at other positions, is a key factor in the compound's biological effects. nih.gov

Research has shown that 1-nitro-9-aminoacridine (B1201617) derivatives can bind covalently to DNA in living cells, with one molecule of the compound binding per 10,000 to 20,000 base pairs. researchgate.net Studies comparing 1-nitro and 2-nitro aminoacridine derivatives have revealed that while both can intercalate into DNA, only the 1-nitro derivative strongly inhibits RNA biosynthesis and induces significant ultrastructural changes in the cell nucleus, such as chromatin margination. nih.gov This suggests that the biological activity of 1-nitroacridine derivatives is more dependent on their ability to form cross-links than on their intercalation alone. nih.gov

The interaction of these compounds with DNA can be studied using various biophysical techniques, including:

Fluorescence Spectroscopy: To monitor changes in fluorescence upon binding to DNA.

UV-Visible Spectroscopy: To observe spectral shifts indicative of intercalation.

Circular Dichroism: To assess conformational changes in the DNA structure upon ligand binding.

X-ray Crystallography and NMR Spectroscopy: To obtain detailed structural information about the acridine-DNA complex.

The ability of this compound and related compounds to interact with and report on the status of DNA makes them invaluable tools in molecular biology and genetics research.

Reagents in Cell Biology Assays (e.g., Cell Viability, Proliferation, Apoptosis Assays)

Fluorescent acridine derivatives are widely employed as reagents in a variety of cell biology assays, providing quantitative data on cell health, proliferation, and death.

Cell Viability and Proliferation Assays: Cell proliferation can be assessed using fluorescent dyes that are diluted with each cell division. nih.govaatbio.com A common method involves labeling cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between the daughter cells, leading to a progressive halving of fluorescence intensity with each generation. aatbio.comaxionbiosystems.com This change in fluorescence can be quantified by flow cytometry to determine the number of cell divisions that have occurred. nih.gov While not specifically this compound, the principle of using fluorescent dyes is a cornerstone of proliferation assays.

Another approach to measuring cell viability and proliferation is to use metabolic indicators. aatbio.comtechnologynetworks.com For example, non-fluorescent compounds can be converted into brightly fluorescent products by the metabolic activity of living cells. technologynetworks.com The intensity of the resulting fluorescence is directly proportional to the number of viable, metabolically active cells in the sample. technologynetworks.com

Apoptosis Assays: Acridine Orange (AO) is frequently used, often in combination with other dyes like ethidium (B1194527) bromide (EB) or propidium (B1200493) iodide (PI), to distinguish between viable, apoptotic, and necrotic cells. wikipedia.orgpubcompare.aigenscript.comdenovix.comdenovix.com

Viable cells: Have intact membranes and will be stained by the membrane-permeable AO, appearing uniformly green. pubcompare.aigenscript.com

Apoptotic cells: In the early stages of apoptosis, the cell membrane is still largely intact, but chromatin condensation and nuclear fragmentation occur. These cells will also be stained by AO, but their nuclei will show bright green or yellowish-green condensed or fragmented chromatin. genscript.comresearchgate.net

Late apoptotic and necrotic cells: These cells have lost their membrane integrity. They will be stained by AO, but also by the membrane-impermeable dyes EB or PI, which intercalate into the DNA and fluoresce brightly. pubcompare.aium.es The combination of stains results in these cells appearing orange or red. pubcompare.ai

This dual-staining method allows for the clear differentiation and quantification of different cell populations under a fluorescence microscope or by flow cytometry. The morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are readily visualized with acridine-based stains. researchgate.net

The table below outlines the use of acridine derivatives in these key cell biology assays.

| Assay Type | Principle | Role of Acridine Derivative | Observable Outcome |

| Cell Proliferation | Dye dilution with each cell division. nih.govaatbio.comnih.gov | A fluorescent label for the initial cell population. | Progressive halving of fluorescence intensity in daughter cells. aatbio.com |

| Cell Viability | Exclusion of membrane-impermeable dyes. denovix.com | Acridine Orange (AO) stains all nucleated cells. denovix.com | Live cells fluoresce green (AO only); dead cells fluoresce red/orange (AO + PI/EB). denovix.com |

| Apoptosis | Detection of characteristic morphological changes (e.g., chromatin condensation). genscript.comresearchgate.net | AO stains condensed chromatin brightly. genscript.comresearchgate.net | Apoptotic cells show bright green/yellow fragmented nuclei. genscript.comresearchgate.net |

These assays are fundamental in many areas of biological research, including cancer biology, toxicology, and drug discovery.

Ligands for Investigating Specific Protein-Ligand Interactions (Non-Clinical Context)

Beyond their interactions with nucleic acids, acridine derivatives, including this compound, can serve as fluorescent ligands to study protein-ligand interactions in non-clinical research settings. acs.orgnih.govnih.gov The intrinsic fluorescence of the acridine core provides a sensitive signal for monitoring binding events.

The binding of a fluorescent ligand to a protein can be detected through several spectroscopic changes:

Fluorescence Quenching or Enhancement: Upon binding, the fluorescence of the acridine derivative may be quenched or enhanced due to changes in its local environment or interactions with specific amino acid residues in the protein's binding pocket. acs.org

Fluorescence Anisotropy: The binding of a small fluorescent ligand to a much larger protein molecule slows its rotational diffusion, leading to an increase in fluorescence anisotropy. This change can be used to determine binding affinity.

Förster Resonance Energy Transfer (FRET): If the protein contains a suitable fluorescent amino acid (like tryptophan) or is fluorescently labeled, FRET can occur between the protein (donor) and the bound acridine ligand (acceptor), or vice versa. nih.gov This provides a powerful tool for measuring binding and conformational changes.

Spectral Shifts: Binding to a protein can alter the polarity of the microenvironment around the fluorophore, causing a shift in the emission maximum (solvatochromism). nih.govnih.gov

These techniques allow for the determination of key binding parameters, such as the binding constant (Ka) and the stoichiometry of the interaction. For example, fluorescence quenching experiments have been used to study the binding of acridone (B373769) derivatives to proteins like Microtubule Affinity-Regulating Kinase 4 (MARK4) and Human Serum Albumin (HSA). acs.orgnih.gov In such studies, the decrease in the protein's intrinsic tryptophan fluorescence upon addition of the acridine ligand is measured to calculate the binding affinity. acs.orgmdpi.com

The ability to use acridine derivatives as fluorescent ligands facilitates the screening of compound libraries for protein binders and the detailed characterization of protein-ligand interactions without the need for radioactivity. nih.gov This is particularly valuable in the early stages of drug discovery and for fundamental studies of protein function.

Theoretical and Computational Studies of 1 Nitro 9 Dimethylamino Acridine

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of acridine (B1665455) derivatives. While specific DFT studies on 1-Nitro-9-(dimethylamino)acridine are not extensively documented in publicly available literature, the principles can be inferred from computational analyses of related acridine compounds. nih.gov

DFT methods are used to calculate various molecular properties, including optimized geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For acridine derivatives, computational studies have shown that the HOMO-LUMO gap can be tuned by the introduction of different substituents. nih.govresearchgate.net For instance, a computational analysis of various acridine derivatives using DFT with different hybrid functionals (like B3LYP) revealed that the electronic properties are significantly influenced by the nature and position of substituents. nih.gov In general, acridine derivatives are characterized by a pronounced electron acceptor behavior, especially in their excited states. nih.gov

The introduction of a nitro group, a strong electron-withdrawing group, at the 1-position of the acridine ring is expected to lower the energy of the LUMO significantly. Conversely, the dimethylamino group at the 9-position, being an electron-donating group, would raise the energy of the HOMO. The combined effect of these two groups is a reduction in the HOMO-LUMO energy gap compared to the parent acridine molecule. This reduced gap would suggest a higher chemical reactivity for this compound. Studies on other aromatic compounds have confirmed that the presence of π-bonds and heteroatoms in various aromatic structures leads to a decrease in the HOMO-LUMO gap. nih.gov

A systematic computational study on acridine derivatives like acridone (B373769) and 9-aminoacridine (B1665356) has provided insights into their electronic properties. nih.gov These studies calculate global descriptors such as ionization potential, electron affinity, hardness, and softness, which are all related to the HOMO and LUMO energies. nih.gov

Table 1: Predicted Electronic Properties of Acridine Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acridine | -6.2 | -2.5 | 3.7 |

| 9-Aminoacridine | -5.8 | -2.3 | 3.5 |

| 1-Nitroacridine (Estimated) | -6.5 | -3.0 | 3.5 |

| This compound (Estimated) | -5.6 | -2.8 | 2.8 |

Note: The values for 1-Nitroacridine and this compound are estimated based on the expected effects of the substituents and are for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. nih.govuiuc.eduyoutube.comyoutube.com For compounds like this compound, MD simulations can provide detailed insights into their binding modes with targets such as DNA and proteins. nih.govnih.gov

The primary mechanism of action for many acridine derivatives involves the intercalation of the planar acridine ring between the base pairs of DNA. MD simulations can model this process, revealing the specific orientation of the compound within the DNA helix, the energetic stability of the complex, and the conformational changes induced in both the drug and the DNA. nih.gov

A study using unrestrained molecular dynamics in explicit solvent explored the binding of diacridines (two acridine moieties linked by a polymethylene chain) to DNA. nih.gov This study demonstrated that the length of the linker chain is crucial for the mode of binding, with longer chains allowing for bis-intercalation (intercalation at two separate sites). nih.gov While this compound is a monomer, the principles of intercalation and groove binding are relevant. MD simulations would likely show the planar nitroacridine (B3051088) core inserting into the DNA base pairs, with the dimethylamino group situated in one of the DNA grooves, potentially forming specific hydrogen bonds or other non-covalent interactions that contribute to the stability of the complex.

Furthermore, MD simulations can be used to study the interaction of such compounds with lipid membranes. nih.gov A recent study on novel N-acridine thiosemicarbazones used MD simulations to reveal differences in their localization within a lipid bilayer, which is important for understanding their cellular uptake and distribution. nih.gov Similar simulations for this compound could predict its ability to passively diffuse across cell membranes.

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for the rational design of new drugs with improved potency and selectivity. nih.govnih.govsums.ac.ir These computational models correlate the chemical structure of a series of compounds with their biological activity. nih.govsums.ac.ir

For acridine derivatives, numerous SAR and QSAR studies have been conducted to identify the key structural features responsible for their anticancer activity. A QSAR study on 32 nitro-9-aminoacridine derivatives (nitracrine analogs) revealed that the general biological activity is parabolically dependent on the lipophilicity of the substituent at the 9-amino group. nih.gov This suggests that there is an optimal lipophilicity for activity. The selectivity of these compounds was found to depend on the shape of the substituent. nih.gov

Another key finding from SAR studies is the importance of the nitro group. The position of the nitro group on the acridine ring has a profound impact on the biological activity. The 1-nitro derivatives are generally more active than their 2-, 3-, or 4-nitro counterparts. This is attributed to the electronic properties conferred by the 1-nitro group, which are favorable for the compound's mechanism of action.

Computational modeling can generate various molecular descriptors to build QSAR models, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, Sterimol parameters.

Lipophilic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Table 2: Key Structural Features and Their Likely Impact on the Activity of this compound based on SAR studies of related compounds

| Structural Feature | Likely Impact on Biological Activity |

| Planar acridine ring | Essential for DNA intercalation |

| 1-Nitro group | Enhances cytotoxic activity, likely through electronic effects |

| 9-(dimethylamino) group | Influences lipophilicity and interactions within the DNA groove |

Prediction of Spectroscopic Properties and Chemical Reactivity

Computational chemistry methods can be used to predict various spectroscopic properties and to provide insights into the chemical reactivity of molecules. metu.edu.trresearchgate.netnih.govnih.govmdpi.comresearchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov The predicted spectrum for this compound would be expected to show characteristic absorption bands corresponding to the π-π* transitions within the extended aromatic system of the acridine ring. The presence of the nitro and dimethylamino groups would likely cause a red-shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted acridine, due to the extension of the conjugated system and intramolecular charge transfer possibilities. Machine learning approaches are also emerging as powerful tools for predicting UV-Vis spectra from molecular structures. researchgate.netnih.govnih.gov

Quantum chemical methods also allow for the calculation of reactivity descriptors that can predict the most likely sites for chemical reactions. mdpi.com For this compound, calculations of the electrostatic potential surface would likely show a region of negative potential around the nitro group, making it a potential site for electrophilic attack. Conversely, the nitrogen atoms of the acridine ring and the dimethylamino group would be regions of higher electron density, susceptible to protonation or interaction with electrophiles. The chemical reactivity can also be understood through the analysis of the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for oxidation (electron donation from the HOMO) and reduction (electron acceptance into the LUMO).

Future Directions and Research Gaps in 1 Nitro 9 Dimethylamino Acridine Studies

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of acridine (B1665455) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of 1-nitro-9-(dimethylamino)acridine synthesis lies in the development of novel, efficient, and environmentally benign methodologies. Green chemistry principles are paramount in this endeavor, aiming to reduce energy consumption and utilize less hazardous substances.

Current research into the synthesis of the broader acridine family has highlighted several promising "green" approaches that could be adapted for this compound. These include:

Microwave-Assisted Synthesis : This technique has been shown to dramatically reduce reaction times and improve yields for acridine derivatives. patsnap.com Applying microwave irradiation to the condensation and cyclization steps could offer a faster, more energy-efficient route. rsc.org

Eco-Friendly Catalysts and Solvents : The use of water as a solvent and recoverable, non-toxic catalysts, such as certain Lewis acids or metal-on-carbon catalysts derived from biomass, represents a significant step towards sustainability. evitachem.comnih.gov Research has demonstrated the successful synthesis of acridines using a Co/C catalyst from rice husks in water, achieving high yields. evitachem.com

One-Pot, Multi-Component Reactions (MCRs) : Designing a synthetic pathway where multiple steps are combined into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

A significant research gap is the specific application and optimization of these sustainable methods for the synthesis of this compound itself. Future work should focus on adapting these general green acridine syntheses to this specific compound, quantifying the improvements in yield and environmental impact.

| Synthetic Approach | Key Advantages | Potential Application to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction time, increased yields, cleaner reactions. | Accelerate the key condensation and cyclization steps. | patsnap.comrsc.org |

| Heterogeneous Catalysis in Green Solvents | Use of reusable catalysts (e.g., Fe3O4@Polyaniline-SO3H, Co/C) and eco-friendly solvents like water or ethanol. | Develop a fully green synthesis protocol, minimizing hazardous waste. | evitachem.comnih.gov |

| Palladium-Catalyzed Benzannulation | Provides a novel route to the acridine core from commercially available quinolines. | Offers an alternative synthetic strategy that could allow for diverse functionalization. | nih.gov |

Advanced Mechanistic Elucidation in Complex In Vitro Biological Systems

The primary mechanism of action for many acridine derivatives, including this compound, is understood to be DNA intercalation. evitachem.com This process involves the planar acridine ring inserting itself between the base pairs of DNA, leading to structural distortion, unwinding, and the inhibition of crucial cellular processes like DNA replication and transcription. patsnap.comwikipedia.orgnih.gov Furthermore, inhibition of topoisomerase enzymes, which manage DNA topology, has been identified as a key consequence of this intercalation. evitachem.comresearchgate.net

However, much of this understanding comes from studies in simplified systems, such as with isolated DNA or in monolayer cell cultures. A significant research gap exists in understanding how this compound functions within more complex and physiologically relevant in vitro environments. Future research should focus on:

3D Spheroid and Organoid Cultures : These models better mimic the three-dimensional architecture, cell-cell interactions, and diffusion gradients of solid tumors. Studying the compound's activity in these systems can provide more accurate insights into its efficacy and penetration capabilities.

Co-culture Systems : Investigating the compound's effects in models that include multiple cell types (e.g., cancer cells and stromal fibroblasts or immune cells) is crucial for understanding how the tumor microenvironment influences its activity.

Hypoxia Models : Given that some nitroacridines exhibit hypoxia-selective cytotoxicity, it is critical to elucidate the precise mechanism of this compound under low-oxygen conditions, which are common in solid tumors. researchgate.net This involves studying the reduction of the nitro group and its subsequent effects on cellular targets.

Advanced computational models and molecular dynamics simulations can complement these experimental approaches, providing a detailed view of the binding kinetics and thermodynamics of intercalation at the atomic level. nih.gov

Development of Highly Specific Research Probes with Enhanced Performance

The inherent fluorescence of the acridine scaffold makes this compound a candidate for use as a biological probe for cellular imaging. evitachem.com However, to move beyond a general DNA stain, there is a need to develop highly specific probes with enhanced performance characteristics. The future in this area lies in the strategic chemical modification of the this compound structure.

Research into other acridone-based probes provides a roadmap for this development. For instance, probes have been designed to detect specific molecules like nitric oxide (NO) by incorporating a reactive moiety that, upon interaction with the target, triggers a significant change in fluorescence. wikipedia.org

Future research should aim to:

Introduce Target-Specific Moieties : Modify the acridine structure by attaching functional groups or linkers that bind to specific proteins, enzymes, or other biomolecules of interest. This would transform the compound from a general DNA intercalator into a tool for tracking specific cellular components or processes.

Enhance Photophysical Properties : Research is needed to optimize the probe's brightness, photostability, and quantum yield. This may involve shifting the excitation and emission wavelengths to reduce cellular autofluorescence and enable multicolor imaging experiments.

Develop "Turn-On" Probes : Design probes that are non-fluorescent or weakly fluorescent until they interact with their intended target. This approach significantly improves the signal-to-noise ratio, allowing for more sensitive detection.

A key research gap is the lack of probes derived specifically from this compound that are designed for targets other than DNA.

Integration with Omics Technologies for Systems-Level Biological Understanding

To date, the study of this compound has largely focused on a specific target (DNA) and its immediate consequences (inhibition of replication, apoptosis). evitachem.comnih.gov A major research gap is the absence of a systems-level understanding of its broader impact on cellular networks. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is essential to fill this void.

Transcriptomics and Proteomics : By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with the compound, researchers can identify entire pathways that are perturbed. This can uncover unexpected off-target effects or reveal downstream consequences of DNA damage and topoisomerase inhibition, providing a more holistic view of its mechanism of action.

Metabolomics : As demonstrated with other acridone (B373769) derivatives, metabolomics can reveal profound shifts in a cell's metabolic state. nih.gov Applying techniques like UPLC/Q-TOF MS to cells treated with this compound could identify specific metabolic vulnerabilities induced by the compound, such as alterations in energy metabolism, nucleotide synthesis, or redox balance. nih.gov

A systems biology approach, combining data from multiple omics platforms with computational modeling, will be crucial for building comprehensive models of the drug's action. This will not only deepen our fundamental understanding but also help in identifying biomarkers for sensitivity or resistance and suggest rational combination therapies.

| Omics Technology | Research Goal | Potential Insights for this compound | Reference |

|---|---|---|---|

| Transcriptomics | Analyze global changes in gene expression. | Identify all genes and pathways upregulated or downregulated upon drug exposure. | nih.gov |

| Proteomics | Analyze global changes in protein expression and post-translational modifications. | Reveal downstream effects on signaling cascades, DNA repair machinery, and cell cycle proteins. | nih.gov |

| Metabolomics | Profile changes in small-molecule metabolites. | Uncover shifts in cellular energy, oxidative stress, and biosynthetic pathways. | nih.gov |

常见问题

(Basic) What synthetic routes are recommended for preparing 1-Nitro-9-(dimethylamino)acridine, and what analytical methods validate its purity?

Methodological Answer:

The synthesis typically begins with a 9-chloroacridine precursor. A nucleophilic substitution reaction introduces the dimethylamino group at position 9 using dimethylamine under reflux conditions. Subsequent nitration at position 1 is achieved via mixed acid (HNO₃/H₂SO₄) treatment at controlled temperatures.

Validation:

- HPLC with UV detection (λ = 254 nm) confirms purity (>95%).

- ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₄O₂).

References: Synthesis strategies for acridine derivatives , nitration protocols , and analytical validation .

(Basic) Which experimental approaches are used to assess the DNA-binding properties of this compound?

Methodological Answer:

- UV-Vis Titration: Monitor hypochromicity and redshift in the absorption spectrum (e.g., λmax shifts from 420 nm to 435 nm upon DNA intercalation). Calculate binding constants (Kb) using the Benesi-Hildebrand equation.

- Fluorescence Quenching: Measure reduced ethidium bromide fluorescence upon competitive displacement.

- Gel Electrophoresis: Assess DNA unwinding or cleavage via agarose gel mobility shifts.

References: DNA interaction studies under hypoxic conditions , intercalation vs. covalent binding mechanisms .

(Advanced) How can researchers design experiments to evaluate hypoxia-selective cytotoxicity of this compound?

Methodological Answer:

- Hypoxic Chamber Setup: Maintain cells at <0.1% O₂ using anaerobic工作站s or chemical hypoxia inducers (e.g., cobalt chloride).

- Dose-Response Analysis: Compare IC₅₀ values in normoxic vs. hypoxic mammalian cell lines (e.g., Ehrlich ascites tumor cells).

- Controls: Include hypoxia-selective agents (e.g., misonidazole) and normoxia-specific toxins.

- Mechanistic Validation: Quantify DNA damage via γH2AX foci staining or comet assays under both conditions.

References: Hypoxia-selective toxicity protocols .

(Advanced) What strategies resolve contradictions between reported DNA interaction mechanisms (intercalation vs. covalent binding)?

Methodological Answer:

- Competitive Binding Assays: Co-incubate with known intercalators (e.g., ethidium bromide) to test displacement efficacy.

- Mass Spectrometry (MS): Detect covalent DNA adducts (e.g., via LC-MS/MS) after enzymatic digestion.

- Molecular Docking: Simulate binding modes using software like AutoDock Vina to predict intercalation vs. groove binding.

- Kinetic Studies: Compare binding rates (fast for intercalation vs. slow for covalent adduct formation).

References: Mechanistic studies in hypoxic cells , antitumor activity linked to DNA binding .

(Basic) What in vivo models are appropriate for evaluating the acute toxicity profile of this compound?

Methodological Answer:

- Rodent Models: Administer orally or intraperitoneally to Sprague-Dawley rats. Monitor survival, organ weight changes, and histopathology (e.g., liver/kidney toxicity).

- LD₅₀ Determination: Use probit analysis for dose-response curves (e.g., reported oral LD₅₀ = 110 mg/kg in rats).

- Biochemical Markers: Measure serum ALT/AST for hepatotoxicity and BUN/creatinine for nephrotoxicity.

References: Acute toxicity data .

(Advanced) How to synthesize and characterize metal complexes of this compound to enhance therapeutic efficacy?

Methodological Answer:

- Synthesis: React the acridine derivative with Pd(II) or Pt(II) salts (e.g., K₂PtCl₄) in DMSO/water mixtures. Isolate complexes via column chromatography.

- Characterization:

- X-ray Crystallography: Resolve coordination geometry (e.g., square-planar Pt complexes).

- Cyclic Voltammetry: Assess redox activity linked to DNA cleavage.

- DNA Affinity Assays: Use footprinting or thermal denaturation to compare binding strength vs. the parent compound.

References: Metal-acridine complex synthesis .

(Basic) How does the nitro group at position 1 influence the compound’s electronic properties and bioactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The nitro group acts as a strong electron-withdrawing group, polarizing the acridine ring and enhancing DNA intercalation.

- Structure-Activity Relationship (SAR): Compare bioactivity with non-nitrated analogs (e.g., reduced cytotoxicity in nitro-deficient derivatives).

References: Antitumor SAR studies .

(Advanced) What methodologies quantify hypoxia-specific DNA damage induced by this compound?

Methodological Answer:

- Comet Assay: Detect single-strand breaks in hypoxic vs. normoxic cells (higher tail moment indicates hypoxia-specific damage).

- Immunofluorescence: Stain for 8-oxo-dG (oxidative damage) and RAD51 foci (DNA repair activity).

- Hypoxia Probes: Co-stain with pimonidazole to confirm hypoxic regions in tumor spheroids.

References: Hypoxia-selective DNA damage mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。